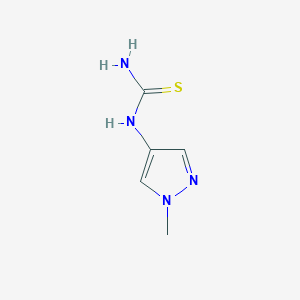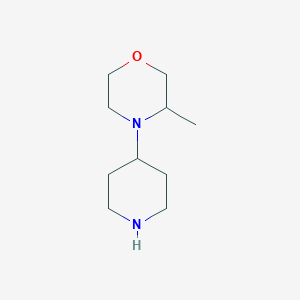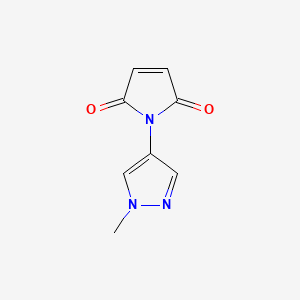![molecular formula C9H18N2O B1418979 N-[3-(methylamino)propyl]cyclobutanecarboxamide CAS No. 1153998-15-2](/img/structure/B1418979.png)
N-[3-(methylamino)propyl]cyclobutanecarboxamide
Vue d'ensemble
Description
“N-[3-(methylamino)propyl]cyclobutanecarboxamide” is a chemical compound with the CAS Number: 1153998-15-2. Its molecular weight is 170.25 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for “N-[3-(methylamino)propyl]cyclobutanecarboxamide” is1S/C9H18N2O/c1-10-6-3-7-11-9(12)8-4-2-5-8/h8,10H,2-7H2,1H3,(H,11,12) . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
“N-[3-(methylamino)propyl]cyclobutanecarboxamide” is a liquid at room temperature .Applications De Recherche Scientifique
Synthesis and Characterization in Medicinal Chemistry : A study by McLaughlin et al. (2016) involved the synthesis and characterization of a compound similar to N-[3-(methylamino)propyl]cyclobutanecarboxamide, demonstrating its relevance in the development of new chemical entities in medicinal chemistry (McLaughlin et al., 2016).
Auxiliary-Aided Diastereoselective Synthesis : Parella et al. (2013) described a method for the direct bis-arylation of cyclobutanecarboxamide via double C-H activation. This process is crucial for the creation of trisubstituted cyclobutane scaffolds, which are important in the field of organic chemistry (Parella, B. Gopalakrishnan, & S. A. Babu, 2013).
In Vitro Metabolism Studies : Franz et al. (2017) conducted a study on the in vitro metabolism of a compound structurally related to N-[3-(methylamino)propyl]cyclobutanecarboxamide. This research is significant for understanding the metabolic pathways and potential biological effects of such compounds (Franz et al., 2017).
Transport Mechanism in Prostate Cancer : Okudaira et al. (2011) explored the transport mechanism and intracellular fate of a fluorine-substituted cyclobutanecarboxylic acid in human prostate cancer, highlighting the potential of such compounds in cancer diagnostics (Okudaira et al., 2011).
Application in Peptide Dendrimers Synthesis : Gutiérrez-Abad et al. (2010) synthesized cyclobutane containing C3-symmetric peptide dendrimers, indicating the utility of cyclobutanecarboxamide derivatives in advanced materials and nanotechnology (Gutiérrez-Abad, O. Illa, & R. Ortuño, 2010).
Safety and Hazards
The safety information for “N-[3-(methylamino)propyl]cyclobutanecarboxamide” includes several hazard statements: H314 and H335 . The precautionary statements include P260, P261, P264, P271, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P363, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
N-[3-(methylamino)propyl]cyclobutanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-10-6-3-7-11-9(12)8-4-2-5-8/h8,10H,2-7H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPXJHCCTEQKWCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCNC(=O)C1CCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(methylamino)propyl]cyclobutanecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[4-(3,4-Dichlorobenzyl)piperazin-1-yl]propanoic acid](/img/structure/B1418900.png)
![4-[5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]aniline](/img/structure/B1418901.png)
![3-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl]aniline](/img/structure/B1418903.png)

![1-[2-(4-Methylpiperazin-1-yl)phenyl]ethan-1-ol](/img/structure/B1418907.png)

![4-{[(Oxan-2-ylmethyl)(propan-2-yl)amino]methyl}aniline](/img/structure/B1418910.png)
![[2-(Ethylsulfanyl)pyridin-4-yl]methanamine](/img/structure/B1418912.png)


![N-{3-[(methylamino)methyl]phenyl}benzenesulfonamide](/img/structure/B1418918.png)
